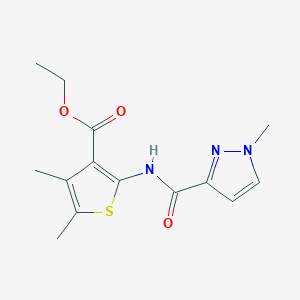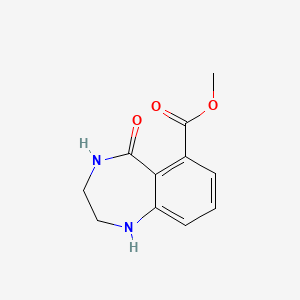
N-(4-((4-(6-(ピロリジン-1-イル)ピリミジン-4-イル)ピペラジン-1-イル)スルホニル)フェニル)プロピオンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide is a complex organic compound. It is recognized for its significant potential in both scientific research and industrial applications. This compound features a unique molecular structure that provides it with distinct chemical and biological properties.
科学的研究の応用
N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide has diverse scientific research applications:
Chemistry: : Used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: : Investigated for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: : Explored as a potential therapeutic agent due to its unique molecular structure and biological activity.
Industry: : Applied in various industrial processes, including the synthesis of advanced materials and fine chemicals.
作用機序
Target of Action
N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide is a pyrrolidine derivative containing a pyrimidine ring . Pyrrolidine derivatives often show significant pharmacological activity . They act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For example, as an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . As a modulator of the insulin-like growth factor 1 receptor, it can influence metabolic processes . Its inhibitory effects on various enzymes can lead to changes in biochemical pathways .
Biochemical Pathways
N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide affects several biochemical pathways due to its wide range of targets . For instance, by inhibiting phosphodiesterase type 5, it can increase the intracellular concentration of cyclic guanosine monophosphate (cGMP), affecting pathways that are regulated by this second messenger . By inhibiting isocitrate dehydrogenase 1, it can influence the citric acid cycle .
Pharmacokinetics
Pyrrolidine derivatives are generally well absorbed and distributed in the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability .
Result of Action
The molecular and cellular effects of N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide’s action depend on the specific target and the tissue in which the target is expressed . For example, its antagonistic action on the vanilloid receptor 1 can lead to reduced pain perception . Its inhibitory action on enzymes can lead to changes in the concentrations of substrates and products of these enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide. For instance, factors such as pH and temperature can affect the compound’s stability . Additionally, the presence of other substances, such as inhibitors or inducers of enzymes that metabolize the compound, can influence its pharmacokinetics and thus its efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide typically involves multi-step organic reactions. The process usually begins with the preparation of intermediate compounds, which are further reacted under specific conditions to obtain the final product. For instance, one of the key synthetic routes includes the formation of the pyrimidinyl and piperazinyl groups, followed by sulfonylation and propionamide linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts or specific reagents that facilitate efficient synthesis.
化学反応の分析
Types of Reactions
N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form new derivatives with potentially different properties.
Reduction: Reduction reactions may be used to alter its functional groups, providing different reactive sites.
Substitution: Common in organic chemistry, substitution reactions can modify this compound by replacing specific atoms or groups with others.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. These reactions are conducted under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products from these reactions depend on the specific conditions and reagents used. they generally involve the formation of new derivatives that retain the core structure of the original compound while exhibiting different functional properties.
類似化合物との比較
When compared to other similar compounds, N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide stands out due to its distinctive sulfonyl and propionamide groups, which confer unique chemical and biological properties. Similar compounds might include other pyrimidinyl or piperazinyl derivatives, each with their specific set of functional groups that determine their reactivity and application potential.
A few examples of similar compounds are:
N-(4-((4-(6-(pyrrolidin-1-yl)pyridin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide.
N-(4-((4-(6-(morpholin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide.
These analogues vary slightly in their functional groups or molecular structure, which in turn influences their specific applications and reactivity.
This compound opens a window into a fascinating realm of possibilities in various fields, marking it as a compound of substantial interest and potential
特性
IUPAC Name |
N-[4-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3S/c1-2-21(28)24-17-5-7-18(8-6-17)31(29,30)27-13-11-26(12-14-27)20-15-19(22-16-23-20)25-9-3-4-10-25/h5-8,15-16H,2-4,9-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDGTRZFCNKGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}piperazino)benzenecarboxylate](/img/structure/B2552699.png)

![1-(1,2-benzoxazol-3-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B2552701.png)
![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2552703.png)
![4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2552707.png)
![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[2-(morpholin-4-yl)ethyl]amino}prop-2-enenitrile](/img/structure/B2552709.png)

![2-[(2-Propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2552712.png)




![2,6-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide](/img/structure/B2552718.png)

